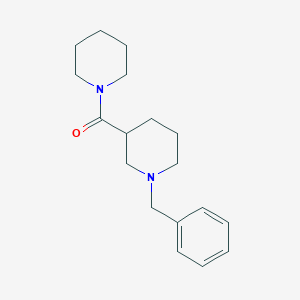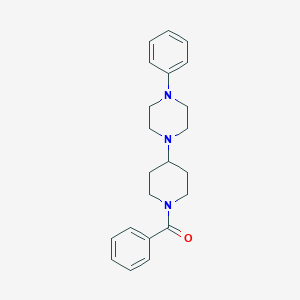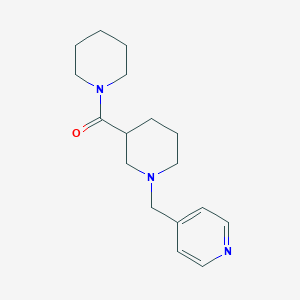![molecular formula C20H25N3O2 B247417 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine (FPPP) is a chemical compound that has been widely studied for its potential pharmacological properties. FPPP is a piperazine derivative that has been shown to have a variety of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is a brain region involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase serotonin release in the prefrontal cortex, which is a brain region involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is consistent with its potential use as a research tool in the field of neuroscience. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine as a research tool is its high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. This makes it a useful tool for studying the role of dopamine in these processes. One limitation of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the potential therapeutic use of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine in the treatment of neurological and psychiatric disorders. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia. Another area of interest is the development of new 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine derivatives with improved pharmacological properties. These derivatives may have increased selectivity for specific receptors or decreased toxicity. Overall, 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is a promising compound for further research in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine product can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Propriétés
Nom du produit |
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine |
|---|---|
Formule moléculaire |
C20H25N3O2 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
furan-2-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O2/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
Clé InChI |
SWJPXUHCJSLGLT-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Solubilité |
43.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B247335.png)


![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)